molecular formula C8H6O2 B589571 5-Ethynylbenzene-1,3-diol CAS No. 145078-84-8

5-Ethynylbenzene-1,3-diol

Cat. No. B589571
CAS RN: 145078-84-8
M. Wt: 134.134
InChI Key: IBVOCRDZMOXCHI-UHFFFAOYSA-N
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Description

5-Ethynylbenzene-1,3-diol is a chemical compound with the molecular formula C8H6O2 . It is a building block used in the field of chemistry .


Synthesis Analysis

The synthesis of 1,3-diols, which includes this compound, has been a topic of interest in recent years. One approach involves the use of biocatalysts for the stereoselective synthesis of 1,3-diols . Another method involves a series of reactions using benzil and sodium borohydride to form the hydrobenzoin product .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with hydroxyl groups attached at the 1 and 3 positions and an ethynyl group at the 5 position . The average mass of the molecule is 134.132 Da .


Chemical Reactions Analysis

The chemical reactions involving 1,3-diols, such as this compound, are diverse. For instance, the oxidative conversion of lignin into highly functionalized compounds is of great interest . Additionally, the cleavage of diols can lead to the formation of aldehydes and ketones .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 282.0±10.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has a molar refractivity of 36.9±0.4 cm3 and a molar volume of 102.0±5.0 cm3 .

Scientific Research Applications

Blue Light-Emitting Materials

Carbazole-based dendrimers containing ethynylbenzene cores exhibit high extinction coefficients and quantum yields of fluorescence, making them promising candidates for use in organic light-emitting diodes (OLEDs) as blue-emitting materials. Their stability and high fluorescence in both solution and solid state highlight their potential in OLED technology (Adhikari et al., 2007).

Solid-State Reactivities

The solid-state polymerization reactivity of compounds related to 5-Ethynylbenzene-1,3-diol, such as 1,4- and 1,2-bis(5-hydroxypenta-1,3-diynyl)benzenes, has been studied. These compounds can polymerize under certain conditions, such as γ-ray irradiation or heating, indicating potential applications in materials science for creating polymerized materials with unique properties (Mochizuki et al., 2000).

Crystal Engineering

The crystal structures of para-substituted ethynylbenzene derivatives have been explored for their potential in crystal engineering, utilizing C–H⋯O hydrogen bonds for molecular packing. This research opens avenues for designing new crystalline materials with specific properties (Dai et al., 2004).

Catalytic Cyclization

The catalytic cyclization of 2-alkyl-1-ethynylbenzene derivatives, which could involve structures related to this compound, has been shown to form indene and indanone products, suggesting applications in synthetic organic chemistry for the creation of complex cyclic compounds (Odedra et al., 2007).

Safety and Hazards

The safety data sheet for 5-Ethynylbenzene-1,3-diol indicates that it may pose certain hazards. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

The future directions for the research and application of 5-Ethynylbenzene-1,3-diol and similar compounds are vast. The oxidative conversion of lignin, which can produce compounds like this compound, is a promising area of research . This could pave the way for more sustainable and profitable lignocellulose biorefineries .

properties

IUPAC Name

5-ethynylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O2/c1-2-6-3-7(9)5-8(10)4-6/h1,3-5,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBVOCRDZMOXCHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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